molecular formula C11H12BrNO B1393803 1-(4-Bromophenyl)cyclobutanecarboxamide CAS No. 1032350-05-2

1-(4-Bromophenyl)cyclobutanecarboxamide

Cat. No. B1393803
Key on ui cas rn: 1032350-05-2
M. Wt: 254.12 g/mol
InChI Key: YNCWKWDEZAQFLC-UHFFFAOYSA-N
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Patent
US08288407B2

Procedure details

H2O2 (30% 11.3 mL, 118 mmol) was added over 3 h to a stirred mixture of nitrile 1-2c (13.88 g, ˜58.9 mmol) and K2CO3 (1.62 g, 11.8 mol) in 59 mL of DMSO at 40-87° C., cooling with a water bath. The resulting mixture was cooled to 27° C. and water (100 mL) was added over 30 min. Crystalline product 1-3c formed. More water (100 mL) was added over 1 h. The resulting slurry was aged at RT for 16 h before filtration. The cake was rinsed with 100 mL of water and then with 100 mL of heptane. After drying in a vacuum oven at 50° C., product 1-3c was obtained as a white solid.
Name
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:14]#[N:15])[CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.C([O-])([O-])=[O:17].[K+].[K+].O>CS(C)=O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2([C:14]([NH2:15])=[O:17])[CH2:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.3 mL
Type
reactant
Smiles
OO
Name
Quantity
13.88 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C#N
Name
Quantity
1.62 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
59 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with a water bath

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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